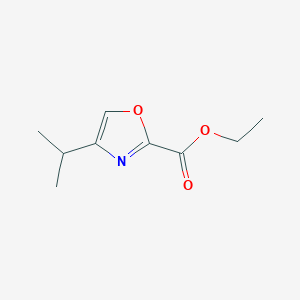

Ethyl 4-isopropyloxazole-2-carboxylate

Overview

Description

Ethyl 4-isopropyloxazole-2-carboxylate is a chemical compound with the molecular formula C9H13NO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-isopropyloxazole-2-carboxylate typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with isopropylamine under microwave conditions. This reaction forms the ethoxycarbonyl formonitrile oxide intermediate, which then undergoes a cycloaddition reaction to yield the desired ester-functionalized isoxazole .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropyloxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted oxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-isopropyloxazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-isopropyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structural modifications. The oxazole ring is known to interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 4-Isopropyl-oxazole-2-carboxylic acid methyl ester

- 4-Isopropyl-oxazole-2-carboxylic acid propyl ester

- 4-Isopropyl-oxazole-2-carboxylic acid butyl ester

Uniqueness

Ethyl 4-isopropyloxazole-2-carboxylate is unique due to its specific ester group, which influences its reactivity and biological activity. Compared to its analogs, the ethyl ester variant may exhibit different solubility, stability, and interaction with biological targets .

Biological Activity

Ethyl 4-isopropyloxazole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an oxazole derivative characterized by an ethyl ester functional group and an isopropyl substituent. Its chemical formula is . The structural features of this compound suggest potential interactions with biological targets, particularly in cancer therapy and inflammation modulation.

The biological activity of this compound appears to be multifaceted:

- Nitric Oxide Production : The compound has been linked to the production of nitric oxide (NO), which plays a crucial role in various physiological processes, including immune response and vasodilation. In macrophages, NO mediates tumoricidal and bactericidal actions, enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .

- Antitumor Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound was shown to induce apoptosis in Ehrlich Ascites Carcinoma (EAC) cells, leading to a complete reduction in tumor cell viability . This suggests that modifications to the oxazole structure can enhance its anticancer efficacy.

Pharmacological Studies

- Antitumor Activity : In vivo studies indicated that this compound derivatives significantly reduced tumor growth in animal models. The mechanism involved apoptosis induction and antioxidant activity, confirmed through histopathological examinations .

- Inflammation Modulation : The compound's ability to modulate inflammatory responses has been observed through its interaction with various signaling pathways. It enhances the production of cytokines associated with inflammation while also promoting pathways that lead to cell death in cancerous cells .

Case Studies

A notable case study involved the evaluation of a specific derivative of this compound against EAC cells in mice. The study reported:

- A 100% decrease in tumor cell viability.

- Significant improvements in antioxidant levels in liver and kidney tissues.

- No adverse effects on organ function as assessed by serum biochemical markers .

Data Summary

Properties

IUPAC Name |

ethyl 4-propan-2-yl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXILKMGCZVCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CO1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.